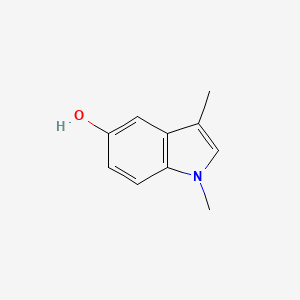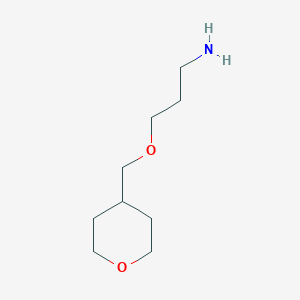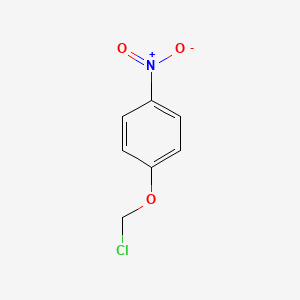![molecular formula C7H14N2 B1422756 trans-Octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 169533-55-5](/img/structure/B1422756.png)
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
概要
説明
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine: is a bicyclic heterocyclic compound that has garnered significant interest in various fields of scientific research. Its unique structure, characterized by a fused pyrrolo and pyridine ring system, makes it a valuable compound in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Octahydro-1H-pyrrolo[3,4-b]pyridine involves several steps. One notable method includes the stereoselective synthesis starting from dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate. The process involves enzymatic hydrolysis, conversion to intermediate compounds, and final reduction to achieve the desired product with high optical purity .
Industrial Production Methods: Industrial production methods for this compound typically involve batch-wise or flow reactions in water or mixtures of water and organic solvents such as DMSO or acetonitrile. The reactions are carried out at controlled temperatures ranging from 20°C to 40°C over extended periods .
化学反応の分析
Types of Reactions: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as sodium borohydride for reduction and trifluoroacetic acid for specific transformations .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is commonly used under controlled temperatures.
Substitution: Various nucleophiles can be employed depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic applications.
科学的研究の応用
Chemistry: In organic synthesis, trans-Octahydro-1H-pyrrolo[3,4-b]pyridine serves as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology and Medicine: The compound is used in drug discovery and development due to its potential biological activity. It has shown promise in targeting various enzymes, receptors, and ion channels.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and catalysts, contributing to innovations in material science .
作用機序
The mechanism by which trans-Octahydro-1H-pyrrolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s structure allows it to fit into active sites, modulating the activity of these targets and influencing various biochemical processes .
類似化合物との比較
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are known for their biological activity.
cis-Octahydro-pyrrolo[3,4-b]pyridine: Another stereoisomer with distinct properties and applications.
Uniqueness: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine stands out due to its specific stereochemistry, which imparts unique reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential in various scientific fields highlight its significance.
特性
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@H]2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1422675.png)
![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)



![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)
![3-Ethoxyspiro[3.4]octan-1-one](/img/structure/B1422687.png)

![3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422689.png)




